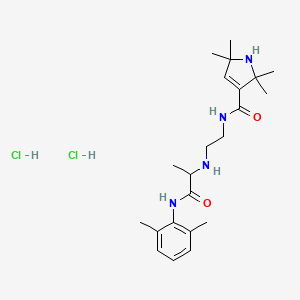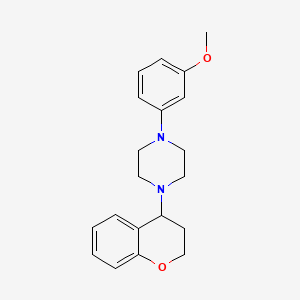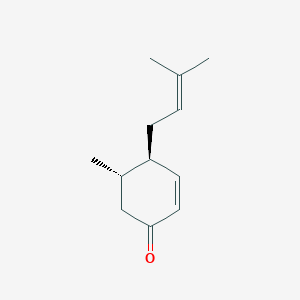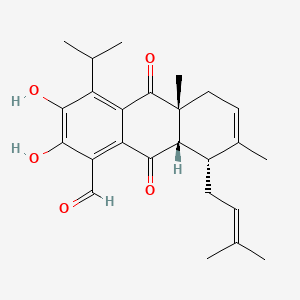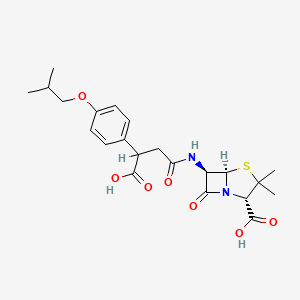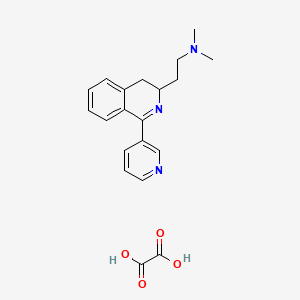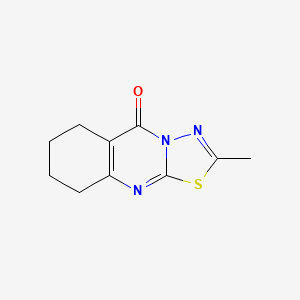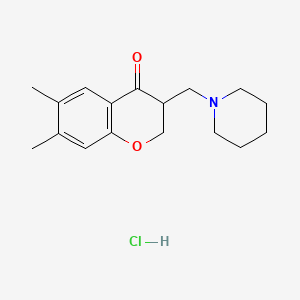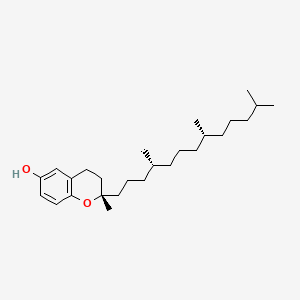![molecular formula C15H10ClNO4 B12740422 8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-17-5](/img/structure/B12740422.png)
8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[73003,7]dodeca-1(9),3(7)-dieno-6,10-diona es un complejo compuesto orgánico caracterizado por su estructura tricíclica única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[7.3.0.03,7]dodeca-1(9),3(7)-dieno-6,10-diona típicamente involucra múltiples pasos, incluyendo la formación del núcleo tricíclico y la introducción del grupo 3-clorofenil. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propietarias y pueden variar dependiendo del rendimiento y la pureza deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que aseguren un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y los sistemas de reacción automatizados pueden emplearse para optimizar el proceso de producción. El uso de métodos analíticos avanzados, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS), garantiza el control de calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[7.3.0.03,7]dodeca-1(9),3(7)-dieno-6,10-diona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del solvente juegan un papel crítico en la determinación del resultado de la reacción.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[7.3.0.03,7]dodeca-1(9),3(7)-dieno-6,10-diona tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis orgánica.
Biología: Los investigadores estudian las interacciones del compuesto con las moléculas biológicas para comprender su potencial como agente terapéutico.
Medicina: El compuesto se investiga por sus posibles propiedades farmacológicas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: La estabilidad y reactividad del compuesto lo hacen adecuado para su uso en diversas aplicaciones industriales, como la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[7.3.0.03,7]dodeca-1(9),3(7)-dieno-6,10-diona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. Los efectos del compuesto están mediados a través de vías que regulan los procesos celulares como la transducción de señales, la expresión genética y la actividad metabólica. Los estudios detallados sobre los objetivos moleculares y las vías involucradas son esenciales para comprender la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[7.3.0.03,7]dodeca-1(9),3(7)-dieno-6,10-diona incluyen:
Unicidad
La unicidad de 8-(3-clorofenil)-5,11-dioxa-2-azatriciclo[73003,7]dodeca-1(9),3(7)-dieno-6,10-diona radica en su estructura tricíclica específica y la presencia del grupo 3-clorofenil.
Propiedades
Número CAS |
120260-17-5 |
|---|---|
Fórmula molecular |
C15H10ClNO4 |
Peso molecular |
303.69 g/mol |
Nombre IUPAC |
8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione |
InChI |
InChI=1S/C15H10ClNO4/c16-8-3-1-2-7(4-8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4,11,17H,5-6H2 |
Clave InChI |
QDSJPBLAYQSKPM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


